molecular formula C28H34N4O2 B1677417 Motolimod CAS No. 926927-61-9

Motolimod

Número de catálogo: B1677417
Número CAS: 926927-61-9
Peso molecular: 458.6 g/mol
Clave InChI: QSPOQCXMGPDIHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Motolimod, también conocido como VTX-2337, es un fármaco de molécula pequeña que actúa como un agonista potente y selectivo del receptor tipo toll 8 (TLR8). Los receptores tipo toll son una clase de proteínas que desempeñan un papel crucial en la regulación del sistema inmunitario al reconocer patrones moleculares asociados a patógenos.

Aplicaciones Científicas De Investigación

Combination with Chemotherapy

Motolimod has been evaluated in combination with standard chemotherapy regimens. For instance, a phase 2 trial investigated its use alongside pegylated liposomal doxorubicin in patients with recurrent ovarian cancer. Although the combination was well tolerated, it did not significantly improve overall survival compared to chemotherapy alone .

Study Combination Patient Population Outcome
Phase 2 TrialThis compound + Pegylated Liposomal DoxorubicinRecurrent Ovarian CancerNo significant improvement in overall survival
Active8 TrialThis compound + EXTREME RegimenHead and Neck CancerNo significant improvement in progression-free survival

Head and Neck Cancer

In head and neck squamous cell carcinoma, this compound has been combined with cetuximab. A study demonstrated that this combination increased immune responses both systemically and within tumors. Patients treated with this regimen showed promising immune modulation, although clinical outcomes varied .

Phase Ib Trials

This compound has been part of several phase Ib trials assessing its safety and efficacy as a monotherapy and in combination with other agents. One trial reported that this compound was well tolerated at a dose of 3.0 mg/m², with a notable increase in circulating NK cells and cytokine levels .

Case Study: Ovarian Cancer

A randomized trial involving women with recurrent epithelial ovarian carcinoma assessed the safety of this compound combined with chemotherapy. Although the treatment was well tolerated, it did not lead to statistically significant improvements in overall survival or progression-free survival compared to placebo . However, exploratory analyses indicated that patients experiencing injection site reactions had improved survival metrics, suggesting potential biomarkers for treatment response .

Case Study: Head and Neck Cancer

In another study focused on head and neck cancer patients, the combination of this compound and cetuximab was evaluated as neoadjuvant therapy. The results indicated enhanced immune responses, which correlated with clinical outcomes in some patients . This highlights the potential for this compound to augment existing therapies effectively.

Pharmacodynamics and Biomarkers

Research indicates that this compound induces a dose-dependent increase in various cytokines such as IL-12p70, TNF-α, and IFNγ. These biomarkers have been linked to its therapeutic effects and may serve as indicators for patient response to treatment .

Mecanismo De Acción

Motolimod ejerce sus efectos uniéndose selectivamente y activando el receptor tipo toll 8 (TLR8). Esta activación lleva a la estimulación de varias células inmunitarias, incluidas las células asesinas naturales, las células dendríticas y los monocitos. La activación de estas células inmunitarias da como resultado la producción de citocinas y quimiocinas proinflamatorias, que mejoran la respuesta inmunitaria contra los tumores. Los objetivos moleculares y las vías implicadas incluyen la vía de señalización TLR8, que activa las cascadas de señalización descendentes como la vía del factor nuclear-kappa B (NF-κB) .

Análisis Bioquímico

Biochemical Properties

Motolimod plays a significant role in biochemical reactions by stimulating the immune system. It interacts with toll-like receptor 8 (TLR8), which is expressed on immune cells such as natural killer (NK) cells, dendritic cells, and monocytes . Upon binding to TLR8, this compound activates these immune cells, leading to the production of pro-inflammatory cytokines and chemokines . This activation enhances the immune response against cancer cells and other pathogens.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It stimulates NK cells, dendritic cells, and monocytes, leading to increased antibody-dependent cellular cytotoxicity (ADCC) and the production of cytokines such as granulocyte colony-stimulating factor (G-CSF), interleukin-6 (IL-6), macrophage inflammatory protein-1 beta (MIP-1β), and monocyte chemoattractant protein-1 (MCP-1) . These cytokines play crucial roles in enhancing the immune response and promoting the recruitment and activation of other immune cells within the tumor microenvironment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to toll-like receptor 8 (TLR8) on the surface of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . The activation of NF-κB results in the transcription of genes involved in immune responses, including those encoding cytokines and chemokines . Additionally, this compound enhances the expression of costimulatory molecules on antigen-presenting cells, facilitating more effective presentation of tumor antigens to T cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces rapid and statistically significant increases in plasma cytokines and the activation of circulating NK cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound can be safely administered at various doses, with higher doses leading to more pronounced immune activation . At very high doses, this compound may cause adverse effects such as increased neuropathic pain . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate immune responses. It interacts with enzymes and cofactors that modulate the production of cytokines and chemokines . The activation of TLR8 by this compound leads to the induction of metabolic pathways that enhance the immune response against cancer cells

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It is primarily localized in endosomal compartments of monocytes and myeloid dendritic cells, where it activates TLR8 and stimulates the release of inflammatory mediators . The distribution of this compound within the tumor microenvironment plays a crucial role in its effectiveness as an immunotherapeutic agent.

Subcellular Localization

The subcellular localization of this compound is primarily within endosomal compartments of immune cells . This localization is essential for its activity, as TLR8 is predominantly expressed in endosomes. The activation of TLR8 by this compound within these compartments leads to the production of pro-inflammatory cytokines and the enhancement of immune responses

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de motolimod implica múltiples pasos, comenzando a partir de materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de benzazepina, seguido de la introducción del grupo pirrolidina-1-carbonilo y el grupo dipropilamino. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y reactivos como aminas, ácidos y bases. El producto final se purifica mediante técnicas como la recristalización o la cromatografía .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener rendimiento, pureza y rentabilidad. Esto implica escalar las condiciones de reacción, utilizando disolventes y reactivos de calidad industrial y empleando técnicas de purificación a gran escala como la cromatografía y la cristalización industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

Motolimod se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales como los grupos alquilo, acilo o amino .

Comparación Con Compuestos Similares

Compuestos similares

    Imiquimod: Otro agonista del receptor tipo toll utilizado en el tratamiento de afecciones cutáneas como la queratosis actínica y las verrugas genitales.

Unicidad de Motolimod

This compound es único en su activación selectiva del receptor tipo toll 8, lo que lo distingue de otros agonistas del receptor tipo toll que pueden dirigirse a diferentes receptores. Esta activación selectiva permite una respuesta inmunitaria más específica, lo que podría conducir a mejores resultados terapéuticos en el tratamiento del cáncer .

Actividad Biológica

Motolimod (also known as VTX-2337) is a selective agonist of Toll-like receptor 8 (TLR8), a receptor that plays a critical role in the immune response. By stimulating TLR8, this compound enhances the activity of various immune cells, including natural killer (NK) cells and dendritic cells, which can lead to improved anti-tumor responses. This compound has been investigated primarily for its potential in treating advanced cancers, particularly in combination with other therapies.

This compound activates TLR8, which is predominantly expressed in human myeloid cells. Upon activation, it induces the production of several key cytokines and chemokines:

  • Cytokines : IL-12p70, TNF-α, and IFN-γ
  • Chemokines : MCP-1, MIP-1β

These mediators are crucial for promoting Th1-type immune responses that can enhance tumor-directed adaptive immunity .

In Vitro Activity

Studies have shown that this compound effectively stimulates peripheral blood mononuclear cells (PBMCs) from healthy volunteers, leading to significant increases in pro-inflammatory cytokines. For example, a study reported a dose-dependent increase in plasma levels of cytokines such as IL-6 and TNF-α following treatment with this compound .

In Vivo Activity

In cynomolgus monkeys treated with escalating doses of this compound, similar patterns of cytokine release were observed, confirming its biological activity across species . Furthermore, a phase I clinical trial demonstrated that this compound was well tolerated and induced predictable pharmacokinetic profiles alongside immune-related adverse events typical for TLR agonists .

Phase II Trials

This compound has been evaluated in several clinical trials:

  • EXTREME Regimen Study : A randomized trial involving 195 patients with oropharyngeal cancer found that adding this compound to standard chemotherapy did not significantly improve overall survival (OS) or progression-free survival (PFS). However, it showed promising results in HPV-positive patients, with improved PFS (7.8 vs 5.9 months) and OS (15.2 vs 12.6 months) .
  • Combination with Cetuximab : In a phase Ib trial combining this compound with cetuximab for head and neck cancer, significant increases in NK cell activity and plasma cytokine levels were observed. The study reported an overall response rate of 15% and a disease control rate of 54% .

Adverse Events

While generally well tolerated, this compound treatment has been associated with several adverse events:

  • Injection site reactions
  • Pyrexia
  • Chills
  • Anemia
  • Acneiform rash

The incidence of these events was higher compared to placebo groups but did not lead to significant treatment discontinuations .

Summary of Clinical Trial Results

StudyPopulationTreatmentMedian OS (months)Median PFS (months)Response Rate (%)
EXTREME RegimenOropharyngeal cancerThis compound + Chemo13.5 vs 11.3 (Placebo)7.8 vs 5.9 (HPV+)38 vs 34 (Placebo)
Cetuximab ComboHead and Neck CancerThis compound + CetuximabNot reportedNot reported15

Cytokine Response to this compound Treatment

CytokineBaseline Level (pg/mL)Post-Treatment Level (pg/mL)
IL-12p70XY
TNF-αXY
IFN-γXY
IL-6XY

(Note: Specific baseline and post-treatment levels need to be filled based on actual data from studies.)

Propiedades

IUPAC Name

2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPOQCXMGPDIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239107
Record name VTX-2337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926927-61-9
Record name Motolimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926927619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Motolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12303
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VTX-2337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOTOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6PY72ZH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Motolimod
Reactant of Route 2
Motolimod
Reactant of Route 3
Motolimod
Reactant of Route 4
Reactant of Route 4
Motolimod
Reactant of Route 5
Reactant of Route 5
Motolimod
Reactant of Route 6
Reactant of Route 6
Motolimod

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.